molecular formula C23H24O7 B2407308 tert-butyl {[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate CAS No. 637750-56-2

tert-butyl {[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate

Cat. No.: B2407308
CAS No.: 637750-56-2
M. Wt: 412.438
InChI Key: BDKHJIMVSRUWRK-UHFFFAOYSA-N
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Description

tert-Butyl {[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a tert-butyl ester group, an ethoxyphenoxy group, and a chromen-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl {[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one core.

    Introduction of the Ethoxyphenoxy Group: The ethoxyphenoxy group is introduced through a nucleophilic substitution reaction, where an ethoxyphenol derivative reacts with the chromen-4-one intermediate.

    Esterification: The final step involves the esterification of the chromen-4-one derivative with tert-butyl bromoacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl {[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the chromen-4-one core or the ethoxyphenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce chroman-4-one derivatives.

Scientific Research Applications

tert-Butyl {[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl {[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The chromen-4-one core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, the compound may interact with signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

tert-Butyl {[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate can be compared with other chromen-4-one derivatives, such as:

    Coumarin: A simpler chromen-4-one derivative with well-known anticoagulant and antimicrobial properties.

    Flavonoids: A class of compounds with a chromen-4-one core, known for their antioxidant and anti-inflammatory activities.

    Quercetin: A flavonoid with potent antioxidant and anti-inflammatory effects, commonly found in various fruits and vegetables.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

tert-butyl 2-[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O7/c1-5-26-17-8-6-7-9-18(17)29-20-13-28-19-12-15(10-11-16(19)22(20)25)27-14-21(24)30-23(2,3)4/h6-13H,5,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKHJIMVSRUWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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